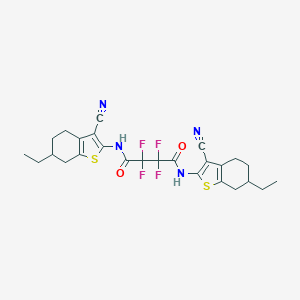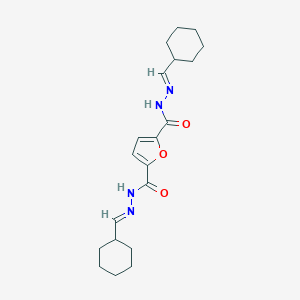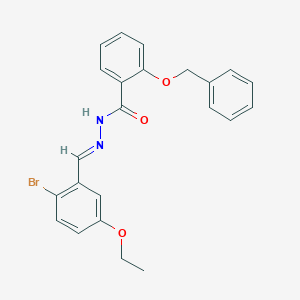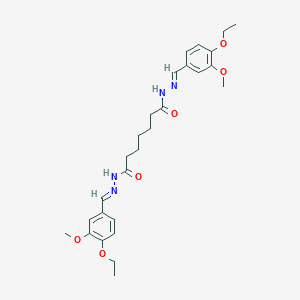![molecular formula C19H21IN4O4 B449322 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide](/img/structure/B449322.png)
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide is a complex organic compound with a molecular formula of C19H21IN4O4. This compound is notable for its unique structure, which includes an iodophenoxy group, an aminocarbonyl group, and a benzylacetamide moiety.
Méthodes De Préparation
The synthesis of 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the iodophenoxy intermediate: This step involves the iodination of a phenoxy compound under controlled conditions.
Introduction of the aminocarbonyl group: This can be achieved through a reaction with an appropriate amine derivative.
Coupling with benzylacetamide: The final step involves coupling the intermediate with benzylacetamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Analyse Des Réactions Chimiques
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Mécanisme D'action
The mechanism of action of 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to an enzyme’s active site, inhibiting its activity by forming a stable complex. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide include:
4-(2-(aminocarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar aminocarbonyl group but differs in the phenyl and benzoate moieties.
4-(2-(aminocarbonyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate: This compound shares the ethoxyphenyl group but has a different benzoate derivative.
Propriétés
Formule moléculaire |
C19H21IN4O4 |
|---|---|
Poids moléculaire |
496.3g/mol |
Nom IUPAC |
N-benzyl-2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-ethoxy-6-iodophenoxy]acetamide |
InChI |
InChI=1S/C19H21IN4O4/c1-2-27-16-9-14(11-23-24-19(21)26)8-15(20)18(16)28-12-17(25)22-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,22,25)(H3,21,24,26)/b23-11+ |
Clé InChI |
QHRPOTLGNJORLG-FOKLQQMPSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)I)OCC(=O)NCC2=CC=CC=C2 |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)I)OCC(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)I)OCC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{N-[4-(4-chloro-2-methylphenoxy)butanoyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B449240.png)

![N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B449246.png)


![4-chloro-N-[4-(N-{2-nitrobenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B449253.png)
![3-{2-(4-chlorophenyl)-2-[(2,3,5,6-tetrafluorophenyl)hydrazono]ethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B449254.png)
![N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B449255.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]octanohydrazide](/img/structure/B449258.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)butanohydrazide](/img/structure/B449260.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]nonanohydrazide](/img/structure/B449261.png)
![2-({5-[(4-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[1-(4-methylphenyl)ethylidene]propanohydrazide](/img/structure/B449262.png)
![2-(3-bromoanilino)-N'-{2-[(4-bromobenzyl)oxy]benzylidene}butanohydrazide](/img/structure/B449263.png)
